molecular formula C3H6N2O B12548059 2-Methyl-1-nitrosoaziridine CAS No. 142267-52-5

2-Methyl-1-nitrosoaziridine

Cat. No.: B12548059
CAS No.: 142267-52-5
M. Wt: 86.09 g/mol
InChI Key: QHWOWVOMYXLTCH-UHFFFAOYSA-N
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Description

2-Methyl-1-nitrosoaziridine is a chemical compound with the molecular formula C₃H₆N₂O It is characterized by a three-membered aziridine ring with a nitroso group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-nitrosoaziridine typically involves the reaction of aziridines with nitrosating agents. One common method includes the reaction of 2-methylaziridine with nitrous acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-nitrosoaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amines: From nucleophilic ring-opening with amines

    Alcohols and Thiols: From nucleophilic ring-opening with alcohols and thiols

    Nitro Compounds: From oxidation of the nitroso group

    Amines: From reduction of the nitroso group

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitrosoaziridine involves the reactivity of its aziridine ring and nitroso group. The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Molecular Targets and Pathways:

    Nucleophilic Attack: The aziridine ring is a target for nucleophiles, leading to the formation of various products.

    Redox Reactions:

Comparison with Similar Compounds

2-Methyl-1-nitrosoaziridine can be compared with other aziridine derivatives and nitroso compounds:

    Similar Compounds:

Uniqueness: The presence of the aziridine ring provides high strain energy, driving ring-opening reactions, while the nitroso group offers redox activity, making it versatile in various chemical transformations .

Properties

CAS No.

142267-52-5

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

2-methyl-1-nitrosoaziridine

InChI

InChI=1S/C3H6N2O/c1-3-2-5(3)4-6/h3H,2H2,1H3

InChI Key

QHWOWVOMYXLTCH-UHFFFAOYSA-N

Canonical SMILES

CC1CN1N=O

Origin of Product

United States

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